2,3-dimethyl-5-nitropyridin-4-ol

描述

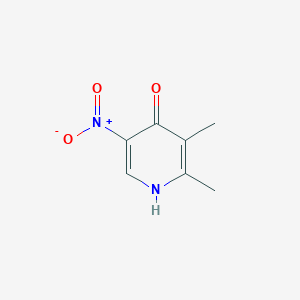

2,3-dimethyl-5-nitropyridin-4-ol is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of two methyl groups, a hydroxyl group, and a nitro group attached to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-5-nitropyridin-4-ol typically involves the nitration of pyridine derivatives. . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

化学反应分析

Types of Reactions: 2,3-dimethyl-5-nitropyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridines.

科学研究应用

2,3-dimethyl-5-nitropyridin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 2,3-dimethyl-5-nitropyridin-4-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

相似化合物的比较

3-Nitropyridine: Similar in structure but lacks the methyl and hydroxyl groups.

4-Hydroxy-3-nitropyridine: Similar but with different substitution patterns.

2-Hydroxy-3,5-dinitropyridine: Contains additional nitro groups

Uniqueness: 2,3-dimethyl-5-nitropyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

生物活性

Overview

2,3-Dimethyl-5-nitropyridin-4-ol is a compound belonging to the nitropyridine family, characterized by its unique structure that includes two methyl groups, a hydroxyl group, and a nitro group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties.

The synthesis of this compound typically involves the nitration of pyridine derivatives under controlled conditions to achieve high yields. The compound is known to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is believed to be influenced by its structural components:

- Nitro Group : This group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Hydroxyl Group : The hydroxyl moiety may participate in hydrogen bonding, influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at certain concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving cancer cell lines, this compound showed notable cytotoxicity. For example, it was found to induce apoptosis in human cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies

-

Cytotoxicity Assay : A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25 -

Antibacterial Evaluation : In another study, the compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dimethyl-5-nitropyridin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of dimethylpyridin-ol precursors under controlled conditions. For example, nitration at the 5-position of a pre-functionalized pyridine ring can be achieved using mixed nitric-sulfuric acid at 0–5°C to minimize side reactions. Optimization includes adjusting stoichiometry (e.g., nitrating agent ratio), temperature gradients, and solvent polarity to enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methyl groups at 2,3; nitro at 5; hydroxyl at 4). Aromatic proton signals in the δ 8.0–8.5 ppm range confirm nitro group deshielding effects.

- IR : Strong absorption bands at ~1520 cm (asymmetric NO stretch) and ~1340 cm (symmetric NO stretch) validate nitration.

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular formula (CHNO) via exact mass matching (M calc. 168.0535, observed 168.0532) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C for 24–72 hours. HPLC analysis tracks degradation products. The nitro group reduces stability in alkaline conditions (pH >10), leading to hydroxylamine or amine derivatives via nucleophilic substitution. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, attributed to nitro group cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer : Discrepancies (e.g., DFT-predicted vs. observed regioselectivity in electrophilic substitution) require hybrid approaches:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to confirm mechanistic pathways.

- In Situ Spectroscopy : Monitor intermediates via time-resolved FTIR or Raman during nitration.

- Solvent Modeling : Incorporate implicit/explicit solvent models in DFT to refine transition-state energetics .

Q. What methodological approaches are used to study the compound’s potential bioactivity in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- Molecular Docking : Simulate interactions with active sites (AutoDock Vina) to prioritize derivatives for synthesis.

- ADMET Profiling : Assess permeability (Caco-2 monolayers), metabolic stability (microsomal assays), and toxicity (HEK293 cell viability) .

Q. How can researchers design experiments to investigate the compound’s role as a building block in multi-step syntheses?

- Methodological Answer :

- Retrosynthetic Analysis : Identify key disconnections (e.g., nitro reduction to amine for cross-coupling).

- Protection/Deprotection Strategies : Use silyl ethers to protect the hydroxyl group during subsequent reactions.

- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts for Suzuki-Miyaura or Ullmann couplings to attach aryl/heteroaryl groups .

Q. Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in polar vs. nonpolar solvents) be addressed?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to rationalize discrepancies.

- Co-solvent Studies : Use ethanol/water or DMSO/hexane mixtures to identify optimal solubility windows.

- Crystallography : Compare crystal packing (via XRD) to assess intermolecular H-bonding’s role in solvent compatibility .

属性

IUPAC Name |

2,3-dimethyl-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(2)8-3-6(7(4)10)9(11)12/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKHHAYANCSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C(C1=O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302969 | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68707-72-2 | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68707-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。